1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)-
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Overview
Description
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is a heterocyclic compound that features an imidazole ring fused with a furan ring and a chlorophenyl sulfonyl group This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the furan ring and the chlorophenyl sulfonyl group. Key reagents and conditions include:
Imidazole Ring Formation: This can be achieved through the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines under basic conditions.
Furan Ring Introduction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol derivative.
Chlorophenyl Sulfonyl Group Addition: The chlorophenyl sulfonyl group can be added through a sulfonylation reaction using chlorosulfonic acid and a chlorophenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
DNA Interactions: The compound can bind to DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(5-phenyl)-: Lacks the chlorophenyl sulfonyl group, resulting in different chemical and biological properties.
1H-Imidazole, 4,5-dihydro-2-(5-(methylsulfonyl)-2-furanyl)-: Contains a methylsulfonyl group instead of a chlorophenyl sulfonyl group, leading to variations in reactivity and applications.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-(5-((4-chlorophenyl)sulfonyl)-2-furanyl)- is unique due to the presence of the chlorophenyl sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
75745-80-1 |
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Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)sulfonylfuran-2-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H11ClN2O3S/c14-9-1-3-10(4-2-9)20(17,18)12-6-5-11(19-12)13-15-7-8-16-13/h1-6H,7-8H2,(H,15,16) |
InChI Key |
UUXBGWTZVOAUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(O2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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